D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Overview
Description
It serves as a building block for synthesizing diverse chemical entities, particularly those with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of D-Valine with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for D-Valine, N-[(4-fluorophenyl)sulfonyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
D-Valine, N-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Cyclization Reactions: It can form 4H-1,3-oxazol-5-ones through cyclization.
Acylation Reactions: It participates in acylation reactions to yield different acylated products.
Common Reagents and Conditions
Cyclization: Typically involves heating the compound in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Acylation: Requires acyl chlorides or anhydrides as reagents, often in the presence of a base like pyridine or triethylamine.
Major Products
Cyclization: Produces 4H-1,3-oxazol-5-ones.
Acylation: Yields various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
D-Valine, N-[(4-fluorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds with potential biological activities.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for developing new antimicrobial agents and other therapeutic compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of D-Valine, N-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial growth by interfering with essential cellular processes, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- D-Valine, N-[(4-chlorophenyl)sulfonyl]-
- D-Valine, N-[(4-bromophenyl)sulfonyl]-
- D-Valine, N-[(4-methylphenyl)sulfonyl]-
Uniqueness
D-Valine, N-[(4-fluorophenyl)sulfonyl]- stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making D-Valine, N-[(4-fluorophenyl)sulfonyl]- a valuable compound for further research and development.
Properties
IUPAC Name |
(2R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRQLAGSSZUTTO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353212 | |
Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190275-60-6 | |
Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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